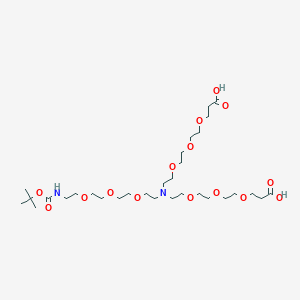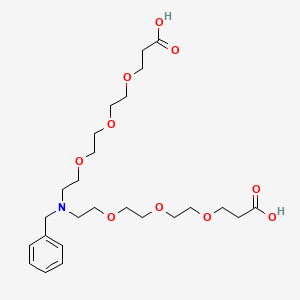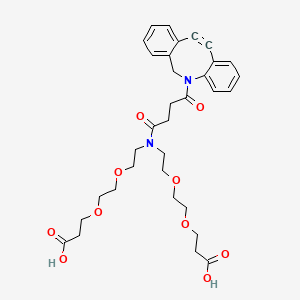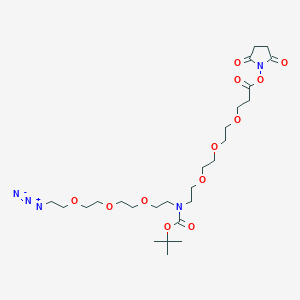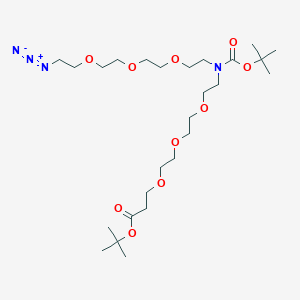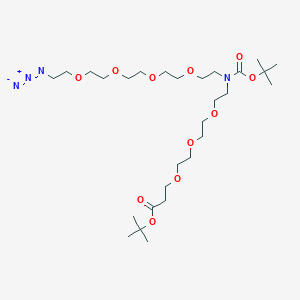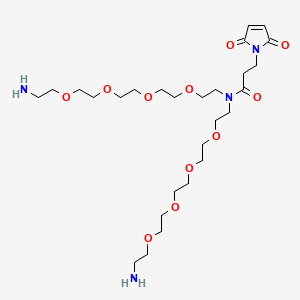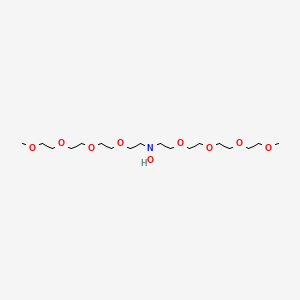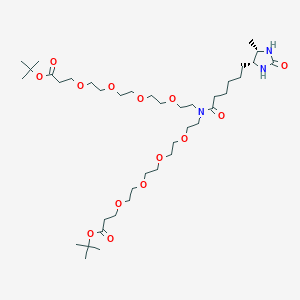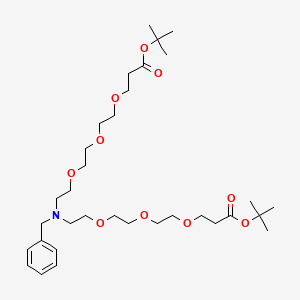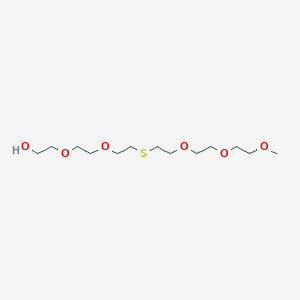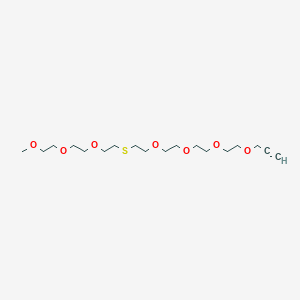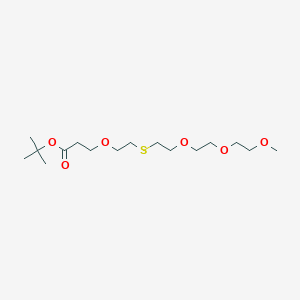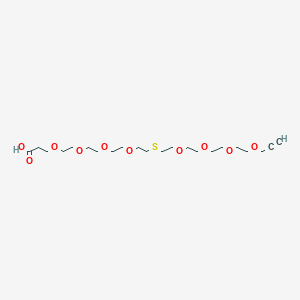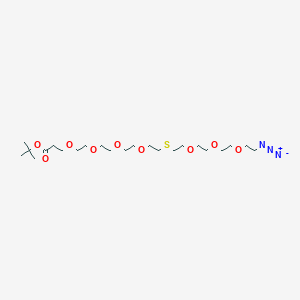
Azido-PEG3-S-PEG4-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG3-S-PEG4-t-butyl ester is a polyethylene glycol (PEG)-based compound that serves as a PROTAC linker. It is composed of an azide group, a PEG chain, and a t-butyl ester group. This compound is widely used in click chemistry and bioconjugation applications due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG3-S-PEG4-t-butyl ester is synthesized through a multi-step process involving the coupling of PEG chains with azide and t-butyl ester groups. The synthesis typically involves the following steps:
PEGylation: The PEG chains are functionalized with azide and t-butyl ester groups.
Coupling Reaction: The functionalized PEG chains are coupled using appropriate reagents and catalysts under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography to obtain high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to synthesize the compound.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions
Azido-PEG3-S-PEG4-t-butyl ester undergoes various chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the azide group and strained alkynes such as DBCO or BCN without the need for a catalyst
Common Reagents and Conditions
CuAAC: Copper sulfate (CuSO₄) and sodium ascorbate are commonly used as the copper catalyst and reducing agent, respectively
SPAAC: Strained alkynes such as DBCO or BCN are used without the need for additional catalysts
Major Products
The major products formed from these reactions are triazole-linked compounds, which are widely used in bioconjugation and drug development .
Scientific Research Applications
Azido-PEG3-S-PEG4-t-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and tracking of biomolecules in biological systems
Medicine: Utilized in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation
Industry: Applied in the production of functionalized polymers and materials
Mechanism of Action
Azido-PEG3-S-PEG4-t-butyl ester exerts its effects through the following mechanisms:
Click Chemistry: The azide group reacts with alkyne groups to form stable triazole linkages, enabling the conjugation of various molecules
PROTAC Linker: In PROTACs, the compound acts as a linker connecting the target protein ligand and the E3 ubiquitin ligase ligand, facilitating the ubiquitination and subsequent degradation of the target protein
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-t-butyl ester: Similar structure but with a different PEG chain length
Azido-PEG3-t-butyl ester: Lacks the additional PEG4 chain
Uniqueness
Azido-PEG3-S-PEG4-t-butyl ester is unique due to its specific PEG chain length and the presence of both azide and t-butyl ester groups, making it highly versatile for various applications in click chemistry and bioconjugation .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N3O9S/c1-23(2,3)35-22(27)4-6-28-8-10-30-12-13-32-15-17-34-19-21-36-20-18-33-16-14-31-11-9-29-7-5-25-26-24/h4-21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJKMGHIPNYNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCSCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45N3O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
